4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine
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Overview
Description
4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is a chemical compound that features a morpholine ring substituted with a 1-methyl-1H-imidazol-5-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine typically involves the reaction of morpholine with a suitable imidazole derivative. One common method involves the alkylation of morpholine with 1-methyl-1H-imidazole-5-carboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Alkyl halides, acyl chlorides, in solvents like dichloromethane or toluene, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity for molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-(1-methyl-4-nitro-1H-imidazol-5-yl)morpholine
- 4-(1-methyl-5-nitro-1H-imidazol-4-yl)morpholine
- Morpholine, 4-(1,2-dimethyl-4-nitro-1H-imidazol-5-yl)-, monohydrate
Uniqueness
4-((1-methyl-1H-imidazol-5-yl)methyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-methyl-1H-imidazol-5-ylmethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-[(3-methylimidazol-4-yl)methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-11-8-10-6-9(11)7-12-2-4-13-5-3-12/h6,8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQCGCLMITYKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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